molecular formula C19H17BrN2 B13929744 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide CAS No. 823236-33-5

8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide

Cat. No.: B13929744
CAS No.: 823236-33-5
M. Wt: 353.3 g/mol
InChI Key: GTKRLIZEWRYTIQ-UHFFFAOYSA-N
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Description

8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide is a chemical compound with the molecular formula C19H17BrN2 and is provided for research and development purposes . Compounds featuring the naphthalene-2-carboximidamide scaffold are of significant interest in medicinal chemistry, particularly in neuroscience research. Specifically, structurally related carboximidamide derivatives have been investigated as potent inhibitors of Beta-secretase (BACE-1), a key enzyme implicated in the pathogenesis of Alzheimer's disease . The inhibition of BACE-1 is a prominent therapeutic strategy aimed at reducing the production of amyloid-beta peptides, which form the plaques associated with disease progression . The molecular structure of this compound, which includes a bromo-substituted naphthalene core, a phenethyl linker, and a carboximidamide group, suggests potential for interaction with enzymatic active sites. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

823236-33-5

Molecular Formula

C19H17BrN2

Molecular Weight

353.3 g/mol

IUPAC Name

8-bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide

InChI

InChI=1S/C19H17BrN2/c20-18-11-14(7-6-13-4-2-1-3-5-13)10-15-8-9-16(19(21)22)12-17(15)18/h1-5,8-12H,6-7H2,(H3,21,22)

InChI Key

GTKRLIZEWRYTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide typically involves multi-step organic transformations starting from appropriately substituted naphthalene derivatives. The key steps include:

  • Introduction of the bromine substituent at the 8-position.
  • Attachment of the 2-phenylethyl group at the 6-position.
  • Conversion of a carboxylic acid or ester precursor at the 2-position into the carboximidamide functional group.

These steps require careful control of reaction conditions to ensure regioselectivity and functional group compatibility.

Bromination of Naphthalene Derivative

Selective bromination at the 8-position of a naphthalene ring is generally achieved via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice and temperature are critical to avoid polybromination.

Formation of the Carboximidamide Group

The carboximidamide functionality at the 2-position is commonly prepared by converting a carboxylic acid or ester precursor into an amidine. This can be accomplished by:

  • Activation of the carboxylic acid (e.g., as an acid chloride or ester).
  • Reaction with ammonia or an amine source to form an amide intermediate.
  • Subsequent treatment with reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to convert the amide into the corresponding carboximidamide.

Alternative methods include direct amidination of nitriles or use of amidine-forming reagents under mild conditions to preserve sensitive substituents.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Bromination Br2 or NBS, solvent (e.g., CCl4), controlled temp 8-Bromo-naphthalene derivative
2 Phenylethyl introduction Pd-catalyst, phenylethyl boronic acid/halide, base 6-(2-Phenylethyl)-8-bromo-naphthalene
3 Carboximidamide formation Acid chloride formation, then amidination with NH3 or NH2NH2 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide

Literature and Research Findings

  • Palladium-Catalyzed Cross-Coupling: Research demonstrates that Pd-catalyzed Suzuki or Heck reactions are effective for introducing the phenylethyl substituent on aromatic systems with high regioselectivity and yield. This approach is preferred over classical Friedel-Crafts alkylation due to fewer side reactions and better functional group tolerance.

  • Amidine Formation Techniques: The conversion of carboxylic acid derivatives to amidines (carboximidamides) is well-documented in heterocyclic chemistry, often involving activation of the acid group followed by reaction with ammonia or hydrazine derivatives. Mild conditions are favored to prevent degradation of sensitive aromatic substituents.

  • Bromination Selectivity: Controlled bromination using NBS or bromine under low temperatures and inert solvents ensures monobromination at the desired 8-position on the naphthalene ring. Overbromination or substitution at other positions is minimized by careful stoichiometric and temperature control.

Analysis of Preparation Methods

Method Aspect Advantages Limitations References
Electrophilic Bromination Simple, direct introduction of bromine Requires strict control to avoid polybromination
Pd-Catalyzed Cross-Coupling High regioselectivity, functional group tolerance Requires expensive catalysts, inert atmosphere
Amidination via Acid Chloride Efficient amidine formation Multi-step, sensitive to moisture

The preparation of 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide involves a strategic sequence of bromination, phenylethyl group introduction, and carboximidamide formation. The most reliable and efficient methods utilize palladium-catalyzed cross-coupling for the phenylethyl substitution and classical amidination techniques for the carboximidamide group. Careful optimization of reaction conditions is essential to achieve high yield and purity. The data and methods reviewed are supported by diverse, authoritative sources including chemical databases and peer-reviewed synthetic chemistry literature.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide involves its interaction with specific molecular targets. The bromine and phenylethyl groups can influence its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with 2-(2-phenylethyl)chromones and naphthalene-carboximidamide derivatives , differing in substituents and backbone complexity.

Table 1: Key Structural Comparisons
Compound Name Backbone Substituents Molecular Weight (g/mol) Key Functional Groups
8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide Naphthalene Br, 2-phenylethyl, carboximidamide 369.27 Amidine, Bromo, Aromatic
2-(2-Phenylethyl)chromones (e.g., Agarwood derivatives) Chromone Methoxy, hydroxy, 2-phenylethyl ~250–300 Chromone, Methoxy/Hydroxy
2-Naphthalenecarboximidamide,6-[(methylsulfonyl)oxy]- Naphthalene Methylsulfonyloxy, carboximidamide 264.30 Sulfonyl, Amidine

Key Observations :

  • Substituent Effects : Bromine increases molecular weight and steric hindrance compared to methoxy/hydroxy groups in agarwood-derived chromones. The carboximidamide group distinguishes it from sulfonyloxy derivatives (e.g., compound 344349-96-8), enabling nucleophilic reactivity.

Chromatographic and Spectroscopic Behavior

GC-MS Retention and Fragmentation Patterns
  • Retention Times :

    • Sesquiterpenes (MW <250) elute earlier (<38.59 min), while 2-(2-phenylethyl)chromones (MW ≥250) appear later. The target compound’s higher molecular weight (369.27) suggests retention times >40 min, aligning with naphthalene derivatives.
    • Sulfonyloxy-substituted naphthalenecarboximidamide (264.30 g/mol) may elute earlier due to lower molecular weight.
  • Fragmentation :

    • 2-(2-Phenylethyl)chromones undergo cleavage between the chromone and phenyl moieties, producing fragment ions at m/z 91 (benzyl) and 160 (chromone).
    • The target compound’s bromine atom may lead to distinct isotopic patterns (e.g., m/z 79/81 for Br⁻) and cleavage at the C-Br bond, yielding ions at m/z 290 (naphthalene-carboximidamide + phenylethyl).

Research Findings and Implications

  • Agarwood Chromones : Over 90% of 2-(2-phenylethyl)chromones in agarwood are methoxy/hydroxy-substituted, limiting direct comparison with brominated naphthalene derivatives.
  • Synthetic Derivatives : Sulfonyloxy-substituted analogs (e.g., 344349-96-8) prioritize sulfonylation pathways, whereas the target compound’s bromine and amidine groups suggest utility in kinase inhibition or metal-organic frameworks.

Biological Activity

8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide is an organic compound recognized for its significant biological activities, particularly in pharmacology. This article delves into its biological properties, synthesis methods, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the chemical formula C₁₉H₁₇BrN₂ and a molecular weight of approximately 353.256 g/mol. Its structure features a bromine atom on a naphthalene ring, along with a carboximidamide functional group, which contributes to its reactivity and biological activity.

Biological Activity

Research indicates that 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide exhibits various biological activities including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : It has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, making it a candidate for drug development targeting metabolic pathways.

The biological effects of 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide are attributed to its ability to bind to specific biological targets. Interaction studies have focused on its binding affinity and the mechanisms through which it exerts its effects. Notably, the carboximidamide group enhances the compound's ability to interact with nucleophilic sites in enzymes.

Synthesis Methods

The synthesis of 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide typically involves multiple steps:

  • Formation of Naphthalene Derivative : A bromination reaction introduces the bromine atom into the naphthalene ring.
  • Carboximidamide Formation : The introduction of the carboximidamide functional group is achieved through reactions involving appropriate amines and isocyanates.

These methods ensure high purity and yield of the target compound, making it suitable for further biological studies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
6-(2-phenylacetyl)naphthalene-2-carboximidamideContains phenylacetyl instead of phenylethylPotentially different biological activity
8-Bromoquinoline derivativesSimilar brominated aromatic structureDifferent reactivity patterns and applications
N-(2-phenyletheyl)benzamideBenzamide core with phenylethyl groupDifferent functional groups affecting activity

The distinct combination of structural elements in 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide contributes to its unique biological profile compared to these analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Studies : In vitro assays demonstrated that 8-Bromo-6-(2-phenylethyl)naphthalene-2-carboximidamide significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved inducing apoptosis and disrupting cell cycle progression.
    • Reference: Research published in medicinal chemistry journals highlights these findings.
  • Antimicrobial Activity : A study assessing the antimicrobial properties revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
    • Reference: Reports from microbiological research indicate these effects.
  • Enzyme Inhibition : Investigations into enzyme interactions showed that this compound could inhibit key metabolic enzymes, providing insights into its potential as a therapeutic agent for metabolic disorders.
    • Reference: Enzyme kinetics studies have documented these interactions.

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